1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, where its distinct characteristics are leveraged for various scientific applications .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The specific reagents and catalysts used can vary, but the overall process remains consistent with the principles of organic synthesis.
Analyse Chemischer Reaktionen
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Wirkmechanismus
The mechanism by which 1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. For example, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene can be compared to other similar compounds, such as:
1-Methoxy-2-(4-methoxyphenethoxy)benzene: This compound shares a similar methoxy group but differs in its overall structure and reactivity.
Glysobuzole: Another compound with a methoxy group, but with distinct pharmacological properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which sets it apart from these similar compounds.
Eigenschaften
CAS-Nummer |
21208-80-0 |
---|---|
Molekularformel |
C13H21NO4S2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C13H21NO4S2/c1-18-13-7-5-12(6-8-13)4-2-3-9-14-10-11-19-20(15,16)17/h5-8,14H,2-4,9-11H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
GVAQGXFHYGHMRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.